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Executive Summary
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling

therapeutic target in oncology. This mitochondrial enzyme, a critical component of one-carbon

(1C) metabolism, is significantly upregulated across a broad spectrum of human cancers while

exhibiting minimal expression in normal adult tissues. This differential expression provides a

therapeutic window for selectively targeting cancer cells. MTHFD2 plays a pivotal role in

providing one-carbon units for the de novo synthesis of purines and thymidylate, essential for

rapid cell proliferation. Furthermore, it contributes to cellular redox homeostasis by producing

NADPH. Inhibition of MTHFD2 disrupts these vital metabolic processes, leading to nucleotide

pool depletion, induction of replication stress, and ultimately, cancer cell death. This technical

guide provides a comprehensive overview of the foundational research on MTHFD2 as a

therapeutic target, summarizing key quantitative data, detailing experimental protocols, and

visualizing the associated signaling pathways and workflows.

MTHFD2 in Cancer: Upregulation and Prognostic
Significance
A meta-analysis of 19 different human cancer types revealed that MTHFD2 is one of the most

consistently overexpressed metabolic enzymes.[1][2] Its elevated expression is observed in a

wide array of solid tumors and hematological malignancies, including breast, colorectal, lung,
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liver, and acute myeloid leukemia (AML).[1][3][4] High MTHFD2 expression often correlates

with poor prognosis and aggressive tumor characteristics.[3] This oncogenic role is

underscored by studies demonstrating that genetic knockdown of MTHFD2 impairs cancer cell

proliferation, migration, and invasion, and suppresses tumor growth in vivo.[1][5][6]

Mechanism of Action of MTHFD2 Inhibition
MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-

formyltetrahydrofolate within the mitochondrial one-carbon cycle.[7] Inhibition of MTHFD2

disrupts this critical metabolic node, leading to a dual mechanism of anticancer activity:

Disruption of Nucleotide Synthesis: By limiting the availability of one-carbon units, MTHFD2

inhibitors impair the de novo synthesis of purines and thymidylate, which are essential for

DNA replication and RNA synthesis.[4] This leads to S-phase cell cycle arrest and apoptosis.

[1]

Induction of Oxidative Stress: The one-carbon pathway is a significant source of cellular

NADPH, a key reductant in maintaining redox homeostasis.[4] Inhibition of MTHFD2 can

compromise NADPH production, leading to an accumulation of reactive oxygen species

(ROS) and increased oxidative stress, further contributing to cancer cell death.[3][4]

Quantitative Data on MTHFD2 Inhibition
The preclinical development of MTHFD2 inhibitors has yielded several promising compounds.

The following tables summarize the in vitro and in vivo efficacy of key MTHFD2 inhibitors.

Table 1: In Vitro Activity of MTHFD2 Inhibitors
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Inhibitor
Cancer
Type

Cell Line IC50 (µM) GI50 (µM) Reference

DS18561882
Breast

Cancer
MDA-MB-468 0.0063 - [8]

DS18561882
Breast

Cancer
MDA-MB-231 - 0.140 [9]

DS18561882

Lung

Adenocarcino

ma

A549 9.013 - [8]

LY345899
Colorectal

Cancer
SW620 0.663 - [8]

LY345899
MTHFD2

(enzymatic)
- 0.663 - [5]

LY345899
MTHFD1

(enzymatic)
- 0.096 - [5]

TH9619

Acute

Myeloid

Leukemia

HL-60 ~0.01 - [8]

Compound [I]
MTHFD2

(enzymatic)
- 0.066 - [10]

Compound [I]
MTHFD1

(enzymatic)
- 1.790 - [10]

Compound [I]

Acute

Myeloid

Leukemia

MOLM-14 - 0.720 [10]

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors
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Inhibitor
Animal
Model

Cell Line Dose Effect Reference

DS18561882
Mouse

Xenograft

MDA-MB-231

(Breast

Cancer)

300 mg/kg

Decreased

tumor burden

with no

change in

mouse

weight.

[11]

LY345899
Colorectal

PDX
- -

Decreased

tumor volume

and

metastasis.

[1]

Compound [I]
Mouse

Xenograft

MOLM-14

(AML)

15 mg/kg

(i.v.)

Significant

tumor growth

inhibition

(75.7% on

day 7).

[10]

MTHFD2

shRNA

Orthotopic

Xenograft
AML -

Improved

survival and

decreased

tumor

burden.

[1]

MTHFD2

shRNA
Xenograft

SW620

(Colorectal

Cancer)

-
Fewer

metastases.
[1]

MTHFD2

shRNA
Xenograft

H322 (Lung

Cancer)
-

Reduced

tumor growth.
[12]

MTHFD2

Knockdown
Xenograft PC-9 (LUAD) -

Suppressed

tumor growth

and

metastasis.

[6]
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Signaling Pathways and Regulatory Networks
The expression and activity of MTHFD2 are tightly regulated by key oncogenic signaling

pathways. Understanding these connections is crucial for identifying patient populations that

may benefit from MTHFD2-targeted therapies and for designing rational combination

strategies.
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Caption: MTHFD2 is regulated by mTORC1, ATF4, c-Myc, and p53, and impacts key

downstream pathways.

MTHFD2 expression is positively regulated by the mTORC1 signaling pathway, a central

controller of cell growth and metabolism.[13][14] mTORC1 activation leads to increased

transcription of MTHFD2, mediated by transcription factors such as ATF4 and c-Myc.[15][16]

[17] Conversely, the tumor suppressor p53 has been shown to transcriptionally repress

MTHFD2.[18][19] Inactivation of p53, a common event in cancer, leads to MTHFD2

upregulation and enhanced one-carbon metabolism.[18]

Detailed Experimental Protocols
Robust and reproducible experimental protocols are essential for the preclinical evaluation of

MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay
This assay is used to determine the direct inhibitory activity of a compound on the MTHFD2

enzyme.

Materials:

Recombinant human MTHFD2 protein

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

Cofactor: NAD+

Test compound dissolved in DMSO

96-well or 384-well plates

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:
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Prepare a reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and

NAD+.

Add the test compound at various concentrations (and a DMSO vehicle control) to the

reaction mixture and incubate for a predetermined time at room temperature.

Initiate the enzymatic reaction by adding the substrate, CH2-THF.

Monitor the increase in absorbance at 340 nm, which corresponds to the production of

NADH, over time.

Calculate the initial reaction velocity for each concentration of the inhibitor.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.[20]

Preparation Reaction Analysis

Prepare reaction mix
(Buffer, MTHFD2, NAD+)

Add test compound
(or DMSO control)

Initiate with substrate
(CH2-THF) Incubate at RT Measure NADH production

(Absorbance at 340 nm) Calculate IC50

Click to download full resolution via product page

Caption: Workflow for a standard MTHFD2 enzymatic assay.

Cell Viability Assay (MTT Assay)
This assay determines the effect of an MTHFD2 inhibitor on cancer cell proliferation and

viability.

Materials:

Cancer cell line of interest

Complete cell culture medium

MTHFD2 inhibitor (stock solution in DMSO)
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96-well clear-bottom cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Multichannel pipette

Plate reader (absorbance at 570 nm)

Procedure:

Seed cells in a 96-well plate at a density that will not reach confluency by the end of the

experiment and allow them to attach overnight.

Prepare serial dilutions of the MTHFD2 inhibitor in complete medium. Include a vehicle

control (DMSO at the same final concentration as the highest inhibitor dose).

Remove the old medium and add the medium containing the different concentrations of the

inhibitor to the respective wells.

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2

incubator.

Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are

visible.

Add solubilization solution to each well and mix thoroughly to dissolve the crystals.

Read the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a

dose-response curve to determine the GI50 value.[21][22]

In Vivo Xenograft Model
This model assesses the anti-tumor efficacy and tolerability of an MTHFD2 inhibitor in a living

organism.
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Materials:

Immunodeficient mice (e.g., nude or NSG mice)

Cancer cell line of interest

MTHFD2 inhibitor formulated for in vivo administration

Vehicle control

Dosing equipment (e.g., oral gavage needles, syringes)

Calipers and a scale for measuring tumor volume and body weight

Procedure:

Subcutaneously inject cancer cells into the flank of the immunodeficient mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer the MTHFD2 inhibitor at a predetermined dose and schedule (e.g., daily oral

gavage). The control group receives the vehicle.

Monitor tumor volume and body weight regularly throughout the study.

At the end of the study, euthanize the mice, and excise and weigh the tumors.

Analyze the data to determine the extent of tumor growth inhibition.[7][23]
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Caption: A typical workflow for an in vivo xenograft study.

Conclusion and Future Directions
The foundational research on MTHFD2 strongly supports its role as a high-value therapeutic

target in oncology. Its cancer-specific expression, critical role in tumor metabolism, and the

promising preclinical efficacy of its inhibitors provide a solid rationale for continued drug

development efforts. Future research should focus on the development of highly potent and

selective MTHFD2 inhibitors with favorable pharmacokinetic properties. Furthermore, exploring

rational combination therapies, such as with agents targeting other nodes in the one-carbon

metabolism pathway or with DNA damage response inhibitors, may lead to enhanced

therapeutic benefit and overcome potential resistance mechanisms. The continued
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investigation of MTHFD2 holds the promise of delivering novel and effective treatments for a

wide range of cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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